
2-(Ethylamino)-1-phenylbutan-1-one,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is a synthetic cathinone, a class of compounds known for their stimulant effects. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and potential for abuse.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride typically involves the reaction of phenylacetone with ethylamine under controlled conditions. The process generally includes:
Condensation Reaction: Phenylacetone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces phenylbutanone derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted amines.
Scientific Research Applications
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
Mechanism of Action
The compound exerts its effects primarily by acting as a stimulant on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to heightened alertness, euphoria, and increased energy levels. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their reuptake and release.
Comparison with Similar Compounds
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant effects.
Butylone: Structurally related and shares similar pharmacological properties.
Ethylone: A close analog with comparable effects on the central nervous system.
Uniqueness
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is unique due to its specific ethylamino substitution, which influences its potency and duration of action compared to other synthetic cathinones. Its distinct chemical structure also affects its interaction with neurotransmitter systems, making it a compound of interest in both research and forensic analysis.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
2-(ethylamino)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10;/h5-9,11,13H,3-4H2,1-2H3;1H |
InChI Key |
JSUWULQBOKYVEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)C1=CC=CC=C1)NCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-7-[(1S,2R,3R)-2-[(E,3S)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10766906.png)
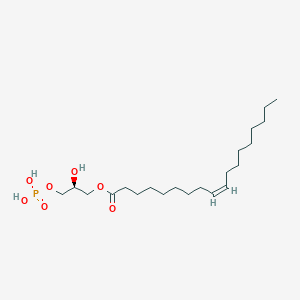
![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
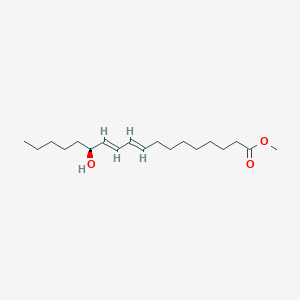
![5-[2,4,5,6,7-pentadeuterio-3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766935.png)
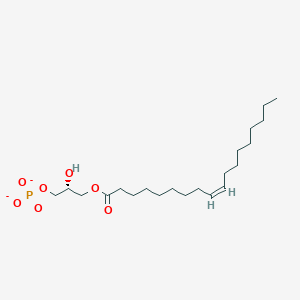
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
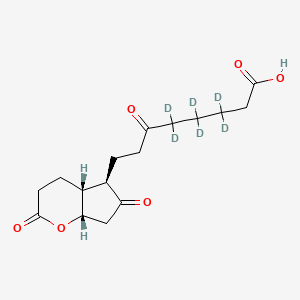
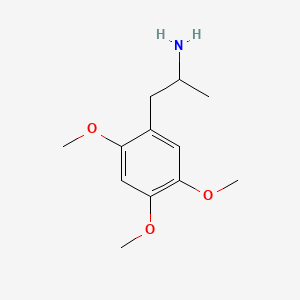

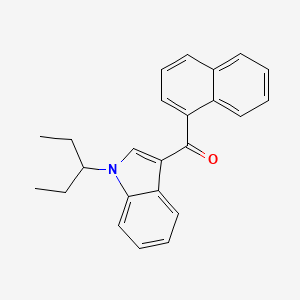
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

